1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is a chemical compound characterized by its unique molecular structure, which includes a cyclopropane ring and a cyclobutane ring with two fluorine substituents. The compound's chemical formula is and it has a CAS number of 2613382-02-6. It is typically encountered as a hydrochloride salt, enhancing its solubility in water, which is beneficial for various applications in research and industry .
This compound falls under the category of amines, specifically aliphatic amines, due to the presence of the amine functional group. Its classification is significant as it influences its reactivity and biological activity. The presence of fluorine atoms in the cyclobutane ring is noteworthy, as fluorinated compounds often exhibit unique pharmacological properties .
The synthesis of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be achieved through several organic synthesis methods. A common approach involves the following steps:
Each method emphasizes the importance of controlling reaction conditions to achieve high yields and purity levels .
The molecular structure of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride can be represented as follows:
The structural representation can be visualized using SMILES notation: N[C@@H]1C[C@H]1C1C=CC(F)=C(F)C=1.Cl .
The chemical reactivity of 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride primarily involves nucleophilic substitution reactions due to its amine functional group. Key reactions include:
These reactions are crucial for synthesizing derivatives or modifying the compound for targeted applications in medicinal chemistry .
The mechanism of action for 1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride is not fully elucidated but is believed to involve interaction with biological targets such as receptors or enzymes. The presence of fluorine atoms may enhance lipophilicity and influence binding affinity to target sites. This compound may act as a modulator in various biochemical pathways, potentially impacting neurotransmitter systems or other physiological processes .
These properties are essential for handling and application in laboratory settings .
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine hydrochloride has potential applications in various fields, particularly in medicinal chemistry as an intermediate for synthesizing pharmaceuticals. Its unique structure may contribute to developing novel therapeutic agents targeting specific diseases or conditions. Additionally, it may be utilized in research related to receptor binding studies or drug metabolism investigations due to its distinctive physicochemical properties .
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6